Lipophilicity: [1,2-a] vs [1,5-a] Regioisomer
The target [1,2-a] regioisomer (CAS 457949-09-6) exhibits a calculated LogP of 0.8596, which is 0.47 log units higher (approximately 3-fold greater lipophilicity) than its [1,5-a] regioisomer (CAS 426219-51-4), for which ACD/LogP is calculated at 0.39 . Both isomers share identical molecular formula (C₇H₈N₂O), MW (136.15), TPSA (34.89 Ų), and hydrogen bond acceptor/donor counts (3/0), meaning this LogP difference arises purely from the altered nitrogen bridgehead topology and its effect on molecular dipole moment and solvation . This difference is meaningful for CNS drug discovery programs, where the higher LogP of the [1,2-a] scaffold may confer improved passive blood-brain barrier permeability relative to the [1,5-a] isomer, all other parameters being equal.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.8596 (ChemScene computational chemistry data; TPSA = 34.89) |
| Comparator Or Baseline | 6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one (CAS 426219-51-4): ACD/LogP = 0.39 (LookChem specification sheet; TPSA = 34.89) |
| Quantified Difference | ΔLogP = +0.47 (target more lipophilic by ~3-fold) |
| Conditions | In silico calculation; ACD/Labs algorithm for comparator; commercial computational chemistry data for target |
Why This Matters
A 0.47 LogP unit difference between regioisomers with otherwise identical H-bond profiles directly impacts membrane permeability predictions, making the [1,2-a] scaffold the preferentially selected isomer for target classes requiring passive cellular uptake (e.g., intracellular kinase targets).
